Diethyl 2-methylpent-3-yn-2-yl phosphate
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Overview
Description
Diethyl 2-methylpent-3-yn-2-yl phosphate is an organic compound with the molecular formula C10H19O4P. It is a type of organophosphate, which are compounds containing phosphorus atoms bonded to carbon atoms. This compound is known for its applications in various fields, including chemistry, biology, and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of diethyl 2-methylpent-3-yn-2-yl phosphate typically involves the reaction of 2-methylpent-3-yn-2-ol with diethyl phosphorochloridate. The reaction is carried out in the presence of a base such as pyridine or triethylamine, which acts as a catalyst. The reaction conditions usually involve maintaining the temperature at around 0-5°C to ensure the reaction proceeds smoothly.
Industrial Production Methods
In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity of the product. The use of automated systems for monitoring and controlling the reaction parameters is common in industrial production.
Chemical Reactions Analysis
Types of Reactions
Diethyl 2-methylpent-3-yn-2-yl phosphate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form phosphonic acids.
Reduction: Reduction reactions can convert it into phosphonates.
Substitution: It can undergo nucleophilic substitution reactions where the phosphate group is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride are used.
Substitution: Nucleophiles like amines and alcohols are commonly used in substitution reactions.
Major Products Formed
Oxidation: Phosphonic acids.
Reduction: Phosphonates.
Substitution: Various substituted phosphates depending on the nucleophile used.
Scientific Research Applications
Diethyl 2-methylpent-3-yn-2-yl phosphate has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as an intermediate in the production of other organophosphates.
Biology: It is studied for its potential biological activity and interactions with enzymes.
Medicine: Research is ongoing to explore its potential as a therapeutic agent.
Industry: It is used in the manufacture of pesticides, flame retardants, and plasticizers.
Mechanism of Action
The mechanism of action of diethyl 2-methylpent-3-yn-2-yl phosphate involves its interaction with biological molecules, particularly enzymes. It can inhibit the activity of certain enzymes by phosphorylating their active sites, leading to a decrease in their catalytic activity. This mechanism is similar to other organophosphates, which are known to inhibit acetylcholinesterase, an enzyme critical for nerve function.
Comparison with Similar Compounds
Similar Compounds
- Diethyl methylphosphonate
- Diethyl chloromethylphosphonate
- Diethyl ethylphosphonate
Comparison
Diethyl 2-methylpent-3-yn-2-yl phosphate is unique due to its alkyne functional group, which imparts distinct chemical properties compared to other similar compounds. The presence of the triple bond in the alkyne group makes it more reactive in certain chemical reactions, such as addition reactions. This reactivity can be leveraged in various synthetic applications, making it a valuable compound in organic chemistry.
Properties
CAS No. |
61570-75-0 |
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Molecular Formula |
C10H19O4P |
Molecular Weight |
234.23 g/mol |
IUPAC Name |
diethyl 2-methylpent-3-yn-2-yl phosphate |
InChI |
InChI=1S/C10H19O4P/c1-6-9-10(4,5)14-15(11,12-7-2)13-8-3/h7-8H2,1-5H3 |
InChI Key |
VOSBBVZHPKQPCR-UHFFFAOYSA-N |
Canonical SMILES |
CCOP(=O)(OCC)OC(C)(C)C#CC |
Origin of Product |
United States |
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